molecular formula C7H10ClNO B8493447 4,5,6,7-Tetrahydrofuro[3,2-c]pyridine HCL

4,5,6,7-Tetrahydrofuro[3,2-c]pyridine HCL

Cat. No.: B8493447
M. Wt: 159.61 g/mol
InChI Key: UNWHFURFUXXVGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5,6,7-Tetrahydrofuro[3,2-c]pyridine HCL is a chemical compound with the molecular formula C7H10ClNO It is a heterocyclic compound that contains both a furan ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydrofuro[3,2-c]pyridine HCL can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where a suitable aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the desired heterocyclic structure . The reaction conditions typically include a temperature range of 0-100°C and a reaction time of several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydrofuro[3,2-c]pyridine HCL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield tetrahydrofuran derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives, while reduction can produce tetrahydrofuran compounds.

Scientific Research Applications

4,5,6,7-Tetrahydrofuro[3,2-c]pyridine HCL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydrofuro[3,2-c]pyridine HCL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,7-Tetrahydrofuro[3,2-c]pyridine HCL is unique due to its specific combination of a furan and pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C7H10ClNO

Molecular Weight

159.61 g/mol

IUPAC Name

4,5,6,7-tetrahydrofuro[3,2-c]pyridine;hydrochloride

InChI

InChI=1S/C7H9NO.ClH/c1-3-8-5-6-2-4-9-7(1)6;/h2,4,8H,1,3,5H2;1H

InChI Key

UNWHFURFUXXVGW-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1OC=C2.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 6,7-dihydro-4H-furo[3,2-c]pyridine-5-carboxylic acid tert-butyl ester (0.56 g, 2.51 mmol) in methanol (50 mL) was added concentrated hydrochloric acid solution (37%, 1.4 mL). The mixture stirred at room temperature for 5.5 hours, monitored by TLC. The methanol was evaporated under reduced pressure to yield 4,5,6,7-tetrahydrofuro[3,2-c]pyridine hydrochloride (0.5 g, 100% yield) as a yellow powder. 1H NMR (Field: 300 MHz, Solvent: CD3OD/TMS) δ (ppm): 7.47 (s, 1H), 6.42 (s, 1H), 4.20 (s, 2H), 3.57 (m, 2H), 3.03 (m, 2H). 13C NMR (Field: 75 MHz, Solvent: CDCl3/TMS) δ (ppm): 147.23, 143.89, 112.23, 109.50, 43.10, 42.37, 21.70.
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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